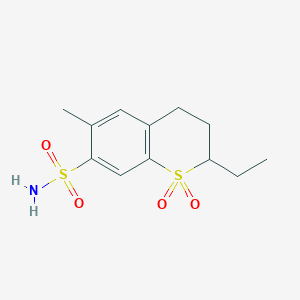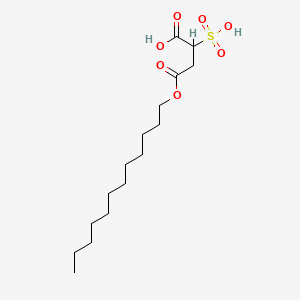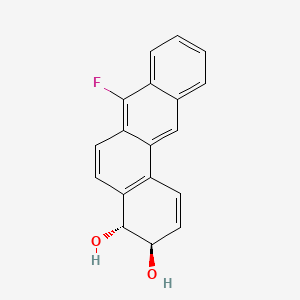
1-Methyltriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyltriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a triphenylene core with a methyl group attached to one of the benzene rings. This compound is known for its planar structure and delocalized π-electron system, which contributes to its unique chemical properties .
准备方法
1-Methyltriphenylene can be synthesized through various methods. One common synthetic route involves the reaction of diphenyleneiodonium trifluoromethanesulfonate with 2-chloro-3-methylbenzoic acid. This reaction typically requires the presence of a palladium catalyst and potassium carbonate in 1-methyl-pyrrolidin . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
化学反应分析
1-Methyltriphenylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, and various solvents like dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Methyltriphenylene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.
作用机制
The mechanism of action of 1-Methyltriphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and affect their performance in various applications. The pathways involved include the formation of intermolecular π-π stacking, which enhances electron mobility and stability .
相似化合物的比较
1-Methyltriphenylene can be compared with other polycyclic aromatic hydrocarbons, such as:
Triphenylene: Lacks the methyl group, resulting in different electronic properties.
Phenanthrene: Has a different arrangement of benzene rings, leading to distinct chemical behavior.
Chrysene: Contains four fused benzene rings, similar to triphenylene but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields .
属性
| 41637-89-2 | |
分子式 |
C19H14 |
分子量 |
242.3 g/mol |
IUPAC 名称 |
1-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3 |
InChI 键 |
DUFXBFANDZVWSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)

